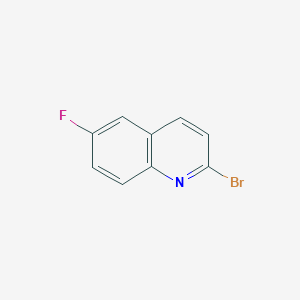

2-Bromo-6-fluoroquinoline

Description

Contextualizing Quinoline-Based Heterocycles in Chemical Synthesis

Quinoline (B57606), a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com First isolated from coal tar in the 19th century, its name originates from "quinine," a well-known antimalarial drug derived from the cinchona tree. numberanalytics.com This historical link to medicine underscores the long-standing importance of the quinoline scaffold in drug discovery. numberanalytics.comjddtonline.info

Quinoline and its derivatives are not only found in numerous natural products but are also integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net The presence of the nitrogen atom in the pyridine ring influences the electronic properties of the molecule, making it a reactive and versatile precursor for various chemical transformations. numberanalytics.com The ability to undergo a wide range of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allows chemists to create complex molecules with diverse functionalities. numberanalytics.com Consequently, quinoline-based heterocycles are considered privileged scaffolds in medicinal chemistry, forming the core structure of many commercially available drugs with antimalarial, antibacterial, and anticancer properties. researchgate.netorientjchem.orgresearchgate.net

The Unique Role of Halogenated Quinoline Scaffolds in Chemical Research

The introduction of halogen atoms, such as bromine and fluorine, onto the quinoline framework dramatically enhances its chemical reactivity and biological activity. evitachem.com Halogenated quinolines are a class of compounds that have garnered significant attention for their potential therapeutic applications, particularly in the development of new antimicrobial and anticancer agents. orientjchem.orgevitachem.com The presence of halogens can influence the electronic properties of the molecule, which in turn can affect its interaction with biological targets. evitachem.com

Specifically, the bromine atom in a compound like 2-Bromo-6-fluoroquinoline serves as a reactive handle, enabling a variety of chemical modifications. It can be readily displaced in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. evitachem.comangenechemical.com The fluorine atom, on the other hand, is often introduced to modulate the physicochemical properties of the molecule, such as its metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles. The strategic placement of both bromine and fluorine on the quinoline scaffold, as seen in this compound, provides chemists with a powerful tool for creating novel compounds with tailored properties. angenechemical.com

Emerging Research Directions for this compound

The unique structural features of this compound position it as a valuable intermediate in several cutting-edge areas of research. angenechemical.com Its primary application lies in the pharmaceutical industry, where it serves as a key building block for the synthesis of novel drug candidates. angenechemical.comlookchem.com Researchers are actively exploring its use in the development of new antimicrobial agents to combat drug-resistant bacteria and in the design of potent anticancer therapies. evitachem.comnih.govnih.gov

Beyond medicinal chemistry, this compound is also finding applications in materials science. angenechemical.com Its aromatic and heterocyclic nature makes it a suitable component for the synthesis of organic light-emitting diode (OLED) materials and dyes for solar cells. ossila.com Furthermore, its potential use as a fluorescent probe in biochemical studies highlights its versatility in chemical biology research. evitachem.comlookchem.com As research continues to evolve, it is anticipated that new and innovative applications for this compound will emerge, further solidifying its importance in the field of chemical synthesis. numberanalytics.comangenechemical.com

| Property | Value |

| CAS Number | 159870-91-4 |

| Molecular Formula | C9H5BrFN |

| Molecular Weight | 226.05 g/mol |

| Synonyms | 2-bromo-6-fluoro-1,4-dihydro-4-oxoquinoline |

| Primary Applications | Pharmaceutical synthesis, materials science, biochemical research |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDXYXFMKSPTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595867 | |

| Record name | 2-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159870-91-4 | |

| Record name | 2-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Fluoroquinoline and Its Precursor Derivatives

Direct Halogenation Strategies for Quinoline (B57606) Systems

Direct halogenation of the quinoline core is a primary approach for introducing bromine atoms. However, the inherent electronic properties of the quinoline ring system can make regioselective substitution challenging. The pyridine (B92270) ring is generally electron-deficient, making it less susceptible to electrophilic attack unless activated by strong electron-donating groups. acgpubs.org Consequently, direct electrophilic halogenation typically occurs on the benzene (B151609) moiety. acgpubs.org

Achieving regioselectivity in the direct bromination of 6-fluoroquinoline (B108479) is a significant synthetic challenge. Standard electrophilic bromination methods can lead to mixtures of products. A modern and highly regioselective approach involves an iridium-catalyzed C-H borylation followed by a subsequent bromination step. nih.govacs.org This method leverages the directing effect of the fluorine atom to achieve borylation, and subsequent bromination, specifically at the C7 position. nih.gov

The process begins with the iridium-catalyzed C-H borylation of a 6-fluoroquinoline derivative using bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govacs.org This reaction creates a boronate ester intermediate at a specific position on the quinoline ring. This intermediate is then converted to the bromo-derivative. For example, the synthesis of Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate was achieved in high yield through this borylation-bromination sequence. acs.org

Table 1: Iridium-Catalyzed Borylation and Subsequent Bromination

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|

Multistep Synthetic Routes from Simpler Precursors

Constructing the 2-Bromo-6-fluoroquinoline scaffold from simpler, non-quinoline precursors offers an alternative strategy that provides greater control over the final substitution pattern. A notable route involves the synthesis of a key intermediate, 2-bromo-6-fluoroaniline, from o-fluoroaniline. google.com This multi-step approach is designed to overcome the regioselectivity issues associated with direct bromination of an unprotected aniline (B41778) derivative. google.com

The first critical step in the synthesis starting from o-fluoroaniline is the protection of the highly reactive amino group. google.com This prevents unwanted side reactions during subsequent electrophilic substitution steps. Acetyl chloride is commonly used as the protecting agent in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane. google.com This reaction converts the amino group into an acetamide, which is less activating and sterically more hindered, thus influencing the regiochemical outcome of the subsequent bromination. google.com

Table 2: Amino Group Protection of o-Fluoroaniline

| Reactant | Reagent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| o-Fluoroaniline | Acetyl chloride | Triethylamine | Dichloromethane | N-(2-fluorophenyl)acetamide | google.com |

Following protection, a sulfonylation reaction is employed. google.com This step is crucial as it introduces a sulfonyl group onto the aromatic ring, which acts as a directing group and can be removed in a later step. google.com This strategic placement helps to block other reactive sites and guide the subsequent bromination to the desired position. google.com

With the amino group protected and the sulfonyl group in place, the bromination of the multi-functionalized intermediate is carried out. google.com The protecting and directing groups ensure that the bromine atom is introduced at the position ortho to the original amino group. A common method involves using a hydrobromic acid aqueous solution and an oxidizing agent like hydrogen peroxide. google.com This system generates the electrophilic bromine species in situ for the aromatic substitution reaction.

Table 3: Directed Bromination of the Intermediate

| Starting Material | Reagents | Temperature | Product | Reference |

|---|---|---|---|---|

| Sulfonylated Intermediate 2 | Hydrobromic acid, Hydrogen peroxide | 70-75 °C | Brominated Intermediate 3 | google.com |

The final stage of the precursor synthesis involves the removal of the directing and protecting groups to yield 2-bromo-6-fluoroaniline. google.com The sulfonamide or sulfonate group is typically removed under strong acidic conditions, such as heating in a concentrated sulfuric acid solution. google.com This deprotection step unmasks the aniline, which can then be used in a subsequent cyclization reaction (like the Skraup or Doebner-von Miller reaction) to form the final this compound product. This entire pathway highlights an intricate use of functional group interconversion to achieve a specific, complex substitution pattern that would be difficult to obtain through direct methods.

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis offers powerful tools for the precise and efficient functionalization of heterocyclic compounds like 6-fluoroquinoline. Palladium and iridium-based catalytic systems are particularly prominent in forging new carbon-halogen and carbon-boron bonds, which are pivotal for subsequent molecular elaborations.

While direct palladium-catalyzed C-H bromination at the 2-position of a quinoline ring is not a commonly reported transformation, palladium catalysis is indispensable for the further functionalization of bromoquinoline intermediates. Bromoquinolines, including this compound, are highly valuable substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse substituents at the bromine-bearing carbon atom.

Key examples of such transformations include the Suzuki-Miyaura coupling, which couples the bromoquinoline with boronic acids or esters to form new carbon-carbon bonds. acs.org Another critical application is the Buchwald-Hartwig amination, a powerful method for constructing carbon-nitrogen bonds by coupling bromoarenes with amines. acs.org These subsequent reactions highlight the synthetic utility of the bromo-substituent introduced by other means, positioning this compound as a versatile building block for creating complex molecular architectures.

A highly effective and regioselective method for functionalizing the 6-fluoroquinoline scaffold is through iridium-catalyzed carbon-hydrogen (C-H) borylation. This methodology creates versatile quinoline boronic ester intermediates that can be readily converted into various derivatives. nih.govresearchgate.net The process employs an iridium catalyst, such as [Ir(OMe)COD]2, in conjunction with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy). acs.orgnih.gov

The reaction typically involves treating the 6-fluoroquinoline substrate with a boron source, most commonly bis(pinacolato)diboron (B2pin2), in a suitable solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. acs.orgnih.gov This transformation selectively activates the C-H bond at the C7 position of the quinoline ring, leading to the formation of the corresponding 7-borylated 6-fluoroquinoline derivative. nih.govnih.gov This regioselectivity is guided by the electronic and steric properties of the substrate and catalyst system. The resulting boronic ester is a stable intermediate that serves as a handle for further chemical modifications. nih.gov

Table 1: Optimized Conditions for Iridium-Catalyzed C-H Borylation of 6-Fluoroquinolines

| Parameter | Condition |

| Catalyst | [Ir(OMe)COD]2 (1.5 mol %) |

| Ligand | dtbpy (3 mol %) |

| Boron Source | B2pin2 (1.1 equiv) |

| Substrate | 6-Fluoroquinoline derivative (1.0 equiv) |

| Solvent | THF |

| Temperature | 80 °C |

| Time | 12–18 hours |

This table summarizes the general optimized conditions for the iridium-catalyzed C-H borylation of 6-fluoroquinoline substrates as reported in the literature. acs.orgnih.gov

The organoboronate esters generated from the iridium-catalyzed borylation are not typically isolated but are instead converted in situ to more synthetically useful bromo derivatives. nih.govresearchgate.net This two-step, one-pot sequence provides an efficient route to C7-brominated 6-fluoroquinolines. nih.gov

Following the completion of the borylation reaction, the crude mixture containing the boronic ester intermediate is treated with copper(II) bromide (CuBr2). nih.gov This transmetalation and subsequent halogenation step proceeds smoothly and often results in excellent yields of the corresponding 7-bromo-6-fluoroquinoline (B13893832) analogue. nih.govnih.gov This borylation-bromination strategy is a powerful alternative to direct electrophilic bromination, offering high regioselectivity and functional group tolerance. nih.gov For instance, various substituted 6-fluoroquinolines have been successfully converted into their 7-bromo counterparts in high yields using this method. nih.gov

Iridium-Catalyzed C-H Borylation of 6-Fluoroquinolines

Specialized Cyclization and Ring-Forming Reactions for Quinoline Scaffolds

The construction of the fundamental quinoline ring system often precedes functionalization. Classical organic reactions, adapted for modern synthetic needs, provide robust pathways to fluorinated quinoline precursors.

The Skraup synthesis is a venerable and effective method for the preparation of the quinoline core. mdpi.comresearchgate.net This reaction is particularly well-suited for synthesizing 6-fluoroquinoline, the direct precursor to the target compound. The archetypal Skraup reaction involves heating an aniline derivative with glycerol (B35011), a strong acid (typically sulfuric acid), and an oxidizing agent. mdpi.comresearchgate.net

In the context of 6-fluoroquinoline synthesis, 4-fluoroaniline (B128567) serves as the aniline component. rsc.orgresearchgate.net The reaction mechanism is believed to proceed through the acid-catalyzed dehydration of glycerol to form acrolein. researchgate.net The 4-fluoroaniline then undergoes a conjugate addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. The final step is an oxidation of the resulting dihydroquinoline intermediate to furnish the aromatic 6-fluoroquinoline ring system. researchgate.net This method offers a straightforward and scalable route to the required fluorinated quinoline precursor using readily available starting materials. rsc.org

Direct halogenation of the quinoline ring is a common strategy for introducing halogen atoms. N-Halosuccinimides, particularly N-bromosuccinimide (NBS), are versatile and widely used reagents for the electrophilic bromination of aromatic and heterocyclic systems. rsc.orgnih.gov

The reaction of a quinoline derivative with NBS can lead to bromination at various positions, with the regioselectivity being highly dependent on the reaction conditions and the electronic nature of the quinoline substrate. rsc.org For quinolines, electrophilic substitution typically occurs on the benzene ring, which is more activated than the pyridine ring. However, under different conditions, such as those involving radical pathways, substitution on the pyridine ring can be achieved. The use of NBS provides a convenient method for synthesizing bromo-quinolines, which are valuable precursors for further chemical transformations through cross-coupling reactions. nih.govrsc.org While specific conditions for the direct bromination of 6-fluoroquinoline at the 2-position with NBS are not extensively detailed, the general reactivity of NBS with quinoline scaffolds suggests it is a viable, albeit potentially complex, method requiring careful optimization to achieve the desired regioselectivity. researchgate.netnih.gov

Mechanistic Investigations of 2 Bromo 6 Fluoroquinoline Reactivity and Transformation Pathways

Reactivity Profiles in Metal-Catalyzed Processes

2-Bromo-6-fluoroquinoline possesses two halogen atoms, bromine at the C-2 position and fluorine at the C-6 position, which exhibit differential reactivity in metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond under typical palladium-catalyzed conditions, allowing for selective functionalization.

Key metal-catalyzed reactions involving bromo-substituted quinolines include the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction creates carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govresearchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net For substrates like this compound, the reaction would be expected to occur selectively at the C-2 position, replacing the bromine atom. The mechanism involves the activation of the boronic acid with a base, which facilitates the transmetallation step in the catalytic cycle. organic-chemistry.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This method has largely replaced harsher techniques for synthesizing aryl amines. wikipedia.org In the context of dihalogenated quinolines, selective amination at the more reactive C-Br bond can be achieved. For instance, studies on 6-bromo-2-chloroquinoline (B23617) have shown that selective amination of the aryl bromide is possible in the presence of the heteroaryl chloride by carefully optimizing reaction conditions. nih.gov A similar selectivity is anticipated for this compound, where the C-Br bond at the 2-position would preferentially react over the C-F bond at the 6-position.

The table below summarizes typical conditions for these selective cross-coupling reactions on related bromo-substituted heterocycles.

| Reaction | Catalyst/Ligand | Base | Substrates | Product Type | Ref |

| Suzuki-Miyaura | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Arylboronic acid, Aryl Bromide | C-C coupled biaryl | organic-chemistry.org |

| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | t-BuONa | Amine, Aryl Bromide | Aryl amine | researchgate.net |

Nucleophilic Aromatic Substitution on the Halogenated Quinoline (B57606) System

Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. nih.gov The stability of this intermediate is crucial and is enhanced by electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

In this compound, the quinoline ring itself is an electron-deficient system, which facilitates nucleophilic attack. The compound features two potential leaving groups: a bromide at C-2 and a fluoride (B91410) at C-6. The reactivity of halogens in SNAr reactions is often counterintuitive to their leaving group ability in SN1/SN2 reactions. The rate-determining step is typically the initial nucleophilic attack, not the elimination of the halide. youtube.com Fluorine, being the most electronegative halogen, strongly polarizes the carbon it is attached to, making it highly electrophilic and susceptible to nucleophilic attack. youtube.com Consequently, the general order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.comresearchgate.net

Therefore, in a competitive SNAr reaction on this compound, a nucleophile would be expected to preferentially displace the fluoride at the C-6 position rather than the bromide at the C-2 position, assuming other factors are equal. This reactivity pattern is the opposite of that observed in metal-catalyzed cross-coupling reactions.

The table below outlines the general reactivity order of halogens in SNAr reactions with different nucleophiles.

| Nucleophile Type | Reactivity Order | Conditions | Ref |

| Amine (BuNH₂) | F > Br > Cl > I | MeCN | researchgate.net |

| Alkoxide (MeOH/DBU) | F > Cl ≈ Br > I | MeCN | researchgate.net |

| Thiolate (K⁺⁻SCOCH₃) | F > Br > I > Cl | DMSO | researchgate.net |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Bromo-6-fluoroquinoline, and how can reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenation (e.g., bromination) of fluorinated quinoline precursors. For example, bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) under controlled temperatures (0–25°C) can introduce bromine at the 2-position. Regioselectivity is critical; directing groups (e.g., fluorine at the 6-position) influence bromine placement .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.1–1.5 equivalents of brominating agent) and reaction time (4–12 hours) to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Look for aromatic protons adjacent to bromine (deshielded, ~δ 8.5–9.0 ppm) and fluorine (coupling patterns, e.g., J = 8–10 Hz for ortho-F).

- ¹³C NMR : Bromine causes significant downfield shifts (~δ 120–130 ppm for C-Br), while fluorine induces smaller deshielding (~δ 110–115 ppm for C-F) .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms its presence .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Solubility : Soluble in DMSO, DCM, and THF; limited solubility in water. Prepare stock solutions in DMSO (10–50 mM) for biological assays .

- Stability : Store at 2–8°C in airtight, light-protected containers. Degradation occurs via hydrolysis (bromine loss) or photodecomposition; monitor purity periodically via HPLC .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 6-fluoroquinoline derivatives be addressed?

- Mechanistic Insight : Fluorine’s electron-withdrawing effect directs bromine to the 2-position via electrophilic aromatic substitution. Competing sites (e.g., 4-position) may arise if steric hindrance or solvent polarity alters reaction pathways.

- Mitigation Strategies : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity or employ protecting groups for non-target positions .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?

- Data Analysis : Cross-validate assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity) to distinguish target-specific effects.

- Structural Modifications : Introduce substituents (e.g., methyl, methoxy) at the 4-position to enhance selectivity. Compare IC₅₀ values across cell lines to identify off-target interactions .

Q. How do computational methods (DFT, molecular docking) predict reactivity and binding modes of this compound in drug design?

- DFT Applications : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Optimize geometry to assess steric effects of bromine/fluorine .

- Docking Studies : Model interactions with target proteins (e.g., topoisomerase II). Bromine’s hydrophobic bulk and fluorine’s hydrogen-bonding capacity influence binding affinity .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Scale-Up Issues : Exothermic bromination requires precise temperature control. Column chromatography is impractical for large batches.

- Solutions : Transition to recrystallization (e.g., ethanol/water mixtures) for purification. Use flow chemistry for safer bromine handling and improved heat dissipation .

Methodological Notes

- Safety : Brominated compounds require PPE (gloves, goggles) and fume hood use. Waste must be neutralized (e.g., NaHCO₃) before disposal .

- Data Reproducibility : Report reaction conditions (solvent purity, temperature gradients) and instrument parameters (NMR field strength, MS ionization mode) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.